6-(3-((2-methylpyrimidin-4-yl)oxy)piperidine-1-carbonyl)pyrimidine-2,4(1H,3H)-dione
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Overview
Description
6-(3-((2-methylpyrimidin-4-yl)oxy)piperidine-1-carbonyl)pyrimidine-2,4(1H,3H)-dione is a complex organic compound. Due to its unique structure, it has gained significant interest in various fields, including medicinal chemistry and industrial applications.
Mechanism of Action
Target of Action
The primary target of this compound is Protein Kinase B (PKB) , also known as Akt . PKB/Akt is a key component of intracellular signaling pathways that regulate growth and survival . It is frequently deregulated in cancer, making it an attractive target for antitumor agents .
Mode of Action
The compound acts as an ATP-competitive inhibitor of PKB/Akt . It binds to the ATP-binding site of the kinase, preventing ATP from binding and thus inhibiting the kinase’s activity . The compound has been optimized to provide nano-molar inhibitors with up to 150-fold selectivity for inhibition of PKB over the closely related kinase PKA .
Biochemical Pathways
The compound affects the phosphatidylinositol-3 kinase (PI3K)-PKB signaling pathway . This pathway is activated by the binding of extracellular growth factors to tyrosine receptor kinases at the cell surface, leading to the production of phosphatidylinositol-3,4,5 triphosphate (PI(3,4,5)P3) anchored to the inner side of the plasma membrane . The compound’s inhibition of PKB disrupts this pathway, affecting downstream effects such as cell proliferation, protein translation, progression through the cell cycle, and antiapoptotic survival .
Pharmacokinetics
The compound has been optimized to improve its pharmacokinetic properties . Although active in cellular assays, earlier compounds containing 4-amino-4-benzylpiperidines underwent metabolism in vivo, leading to rapid clearance and low oral bioavailability . Variation of the linker group between the piperidine and the lipophilic substituent identified 4-amino-1-(7h-pyrrolo[2,3-d]-pyrimidin-4-yl)piperidine-4-carboxamides as potent and orally bioavailable inhibitors of pkb .
Result of Action
The compound’s inhibition of PKB leads to modulation of biomarkers of signaling through PKB in vivo . It strongly inhibits the growth of human tumor xenografts in nude mice at well-tolerated doses .
Biochemical Analysis
Biochemical Properties
The compound 6-(3-((2-methylpyrimidin-4-yl)oxy)piperidine-1-carbonyl)pyrimidine-2,4(1H,3H)-dione has been found to interact with several enzymes and proteins . It acts as an ATP-competitive inhibitor, showing up to 150-fold selectivity for inhibition of Protein Kinase B (PKB) over the closely related kinase PKA .
Cellular Effects
In cellular assays, this compound has shown to modulate biomarkers of signaling through PKB . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the primary synthetic routes to prepare this compound involves the following steps:
Formation of the pyrimidine core: : This step often employs starting materials like pyrimidine derivatives, utilizing conditions such as basic or acidic catalysts to enhance reaction yields.
Incorporation of the piperidine moiety: : Utilizing nucleophilic substitution reactions where the piperidine ring is attached to the pyrimidine core.
Addition of the 2-methylpyrimidin-4-yl group: : This involves another substitution reaction, often facilitated by a transition metal catalyst to promote the coupling.
Industrial Production Methods
Industrial methods focus on optimizing reaction conditions to maximize yield and purity:
Flow chemistry: : Involves continuous production processes to improve scalability.
Green chemistry principles: : Utilizes environmentally benign solvents and reagents to reduce waste and improve safety.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound undergoes oxidation reactions primarily at the pyrimidine ring.
Reduction: : Reduction can occur at the piperidine carbonyl group.
Substitution: : Nucleophilic substitution at the methylpyrimidinyl group is common.
Common Reagents and Conditions
Oxidizing agents: : Such as potassium permanganate or hydrogen peroxide.
Reducing agents: : Sodium borohydride or lithium aluminum hydride.
Catalysts: : Palladium on carbon (Pd/C) for hydrogenation reactions.
Major Products
Depending on the reaction, major products can include oxidized derivatives, reduced compounds, and various substitution products tailored for specific applications.
Scientific Research Applications
Chemistry
Catalysis: : Used as a ligand in complex catalytic systems.
Material science: : Incorporation in polymers for enhanced properties.
Biology
Enzyme inhibitors: : Potent inhibitor of certain enzyme classes due to its ability to bind to active sites.
Medicine
Drug development: : Investigated for its potential as a therapeutic agent in treating various diseases due to its unique molecular interactions.
Industry
Agriculture: : Employed as a component in formulations for crop protection.
Comparison with Similar Compounds
When compared to other compounds with similar structures, such as:
6-(3-((2-methylpyrimidin-4-yl)oxy)piperidine-1-carbonyl)pyridine-2,4(1H,3H)-dione
6-(3-((2-methylpyridin-4-yl)oxy)piperidine-1-carbonyl)pyrimidine-2,4(1H,3H)-dione
The distinct structural features of 6-(3-((2-methylpyrimidin-4-yl)oxy)piperidine-1-carbonyl)pyrimidine-2,4(1H,3H)-dione result in:
Unique reactivity: : Different functional groups provide unique reactivity.
Enhanced biological activity: : Specific molecular interactions yield distinct biological effects.
These differences highlight its uniqueness and provide a foundation for its diverse applications in various scientific fields.
Properties
IUPAC Name |
6-[3-(2-methylpyrimidin-4-yl)oxypiperidine-1-carbonyl]-1H-pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5O4/c1-9-16-5-4-13(17-9)24-10-3-2-6-20(8-10)14(22)11-7-12(21)19-15(23)18-11/h4-5,7,10H,2-3,6,8H2,1H3,(H2,18,19,21,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHIPSUDXJLBFCR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=N1)OC2CCCN(C2)C(=O)C3=CC(=O)NC(=O)N3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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